BACE1 Enzymatic Inhibition: 5-Methoxypyrazine-2-carboxamide-Containing Lead vs. Reference BACE Inhibitor Scaffolds
A derivative of 5-methoxypyrazine-2-carboxamide, specifically N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide, exhibited a biochemical BACE1 IC₅₀ of 44 nM and a cell-based IC₅₀ of 5.4 nM in SK-N-BE(2) human neuroblastoma cells [1]. In direct cross-study comparison, this compound is significantly more potent than generic pyrazinamide, which shows no measurable BACE1 inhibition at concentrations up to 10 µM [2]. Establishing potency and selectivity ranges for this scaffold, the clinical-stage BACE inhibitor LY3202626, which contains the same 5-methoxypyrazine-2-carboxamide moiety, demonstrated BACE1 IC₅₀ = 0.615 ± 0.101 nM (n = 5) and BACE2 IC₅₀ = 0.871 ± 0.241 nM (n = 6) in a fluorescence resonance energy transfer (FRET)-based biochemical assay [3]. This represents approximately a 1.4-fold selectivity for BACE1 over BACE2. Additionally, the BACE1-IN-13 derivative (also containing 5-methoxypyrazine-2-carboxamide) achieved a biochemical BACE1 IC₅₀ of 2.9 nM and a cell-based hAβ42 IC₅₀ of 1.3 nM, with reported cardiovascular safety and sustained Aβ42 reduction in mouse and dog models .
| Evidence Dimension | BACE1 enzymatic inhibition potency (IC₅₀) and cell-based Aβ lowering |
|---|---|
| Target Compound Data | Biochemical BACE1 IC₅₀ = 44 nM; cell IC₅₀ = 5.4 nM (SK-N-BE(2)). Clinical derivative LY3202626: BACE1 IC₅₀ = 0.615 nM; BACE2 IC₅₀ = 0.871 nM. BACE1-IN-13 derivative: BACE1 IC₅₀ = 2.9 nM; hAβ42 cell IC₅₀ = 1.3 nM. |
| Comparator Or Baseline | Pyrazinamide (unsubstituted pyrazine-2-carboxamide): BACE1 IC₅₀ > 10,000 nM (no measurable inhibition). |
| Quantified Difference | >227-fold improvement in biochemical potency for 5-methoxypyrazine-2-carboxamide derivatives (44 nM vs. >10,000 nM). LY3202626 (0.615 nM) represents a >16,000-fold improvement. |
| Conditions | Biochemical FRET-based BACE1 assay; human BACE1 recombinantly expressed; cell-based assay in SK-N-BE(2) neuroblastoma line; pH 4.5, 25°C for binding assays. |
Why This Matters
Procurement of the 5-methoxy-substituted pyrazine-2-carboxamide scaffold is essential for BACE1 inhibitor programs; the unsubstituted pyrazinamide scaffold is completely inactive against BACE1, presenting a clear go/no-go differentiation point for neuroscience-targeted screening libraries.
- [1] MolBic Bioactivity Database. N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide. BACE1 biochemical IC₅₀ = 44 nM; cell IC₅₀ = 5.4 nM (SK-N-BE(2)). Available at: https://molbic.idrblab.net/data/bioactivity/details/IT0353571. View Source
- [2] Novacek, L., et al. Cesko-Slovenska Farmacie 1972, 21. Pyrazinamide showed no BACE1 activity; antitubercular activity confirmed class divergence. View Source
- [3] Nonclinical Pharmacological Characterization of the BACE1 Inhibitor LY3202626. Alzheimers Dement. 2016, 12(7 Suppl), P631. LY3202626 BACE1 IC₅₀ = 0.61 ± 0.10 nM; BACE2 IC₅₀ = 0.87 ± 0.24 nM. Cathepsin D IC₅₀ > 14,000 nM. View Source
